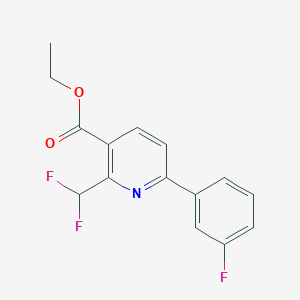
Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is a chemical compound with the molecular formula C14H11F3NO2 It is a derivative of nicotinic acid and contains both difluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, is esterified with ethanol to form ethyl nicotinate.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Fluorination: The fluorophenyl group is introduced through a palladium-catalyzed cross-coupling reaction with a fluorinated aryl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amines, thioethers, ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-fluoro-5-(3-fluorophenyl)nicotinate
- Ethyl 2-(trifluoromethyl)-6-(3-fluorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-5-(3-fluorophenyl)nicotinate
Uniqueness
Ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)nicotinate is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups on the nicotinate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H12F3NO2 |
|---|---|
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
ethyl 2-(difluoromethyl)-6-(3-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-6-7-12(19-13(11)14(17)18)9-4-3-5-10(16)8-9/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
FJKOQGGUEJNEOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC(=CC=C2)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


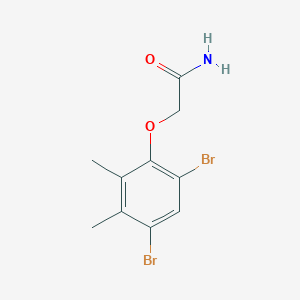
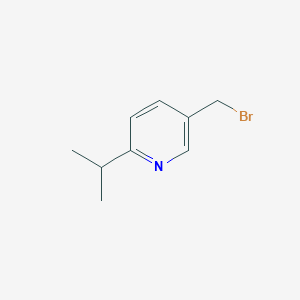



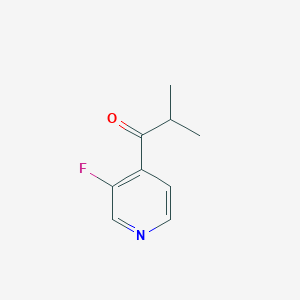
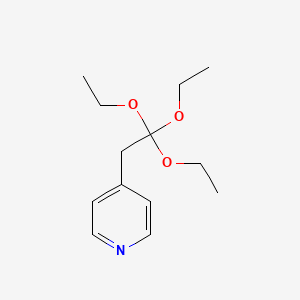
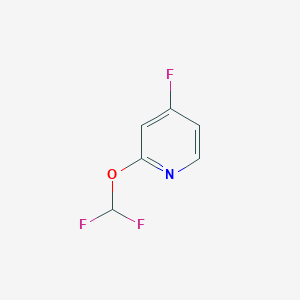
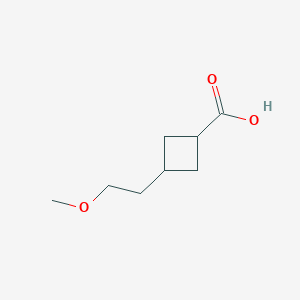
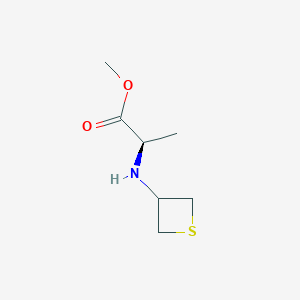
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

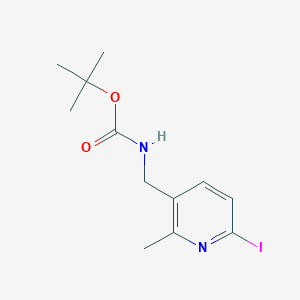
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
